molecular formula C7H12N4 B1451536 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine CAS No. 82020-89-1

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No. B1451536
CAS RN: 82020-89-1
M. Wt: 152.2 g/mol
InChI Key: FSXYDLJFFPKKKD-UHFFFAOYSA-N
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Description

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic organophosphorus pesticide, also known as Diazinon . It is used as an insecticide, acaricide, and nematicide . It can influence numerous insects through inactivating acetyl choline esterase (ACHE) enzymes .


Synthesis Analysis

Diazinon was developed in 1952 by Ciba-Geigy, a Swiss chemical company (later Novartis and then Syngenta) . The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular formula of Diazinon is C12H21N2O3PS . The IUPAC name for diazinon is O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate .


Chemical Reactions Analysis

Diazinon can be degraded through several physical and chemical food processing procedures due to its degradation in high temperatures and its susceptibility to oxidation as well as acidic and basic conditions . The nucleophilic degradation of diazinon was carried out in the monophasic regime at 298 K .


Physical And Chemical Properties Analysis

Diazinon is a colorless to dark brown liquid . It has a molecular weight of 304.3 g/mol . It is completely miscible in acetone, benzene, ethanol, toluene, xylene and is soluble in petroleum oils .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including compounds like 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, have been a focal point in medicinal chemistry due to their versatile biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, to anti-inflammatory effects. Triazines have been identified as core moieties for developing future pharmacological agents due to their potent pharmacological activities across a spectrum of biological models (Verma, Sinha, & Bansal, 2019).

Agricultural and Pharmaceutical Applications

Amino-1,2,4-triazoles, closely related to 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, are essential raw materials in the fine organic synthesis industry. They are utilized in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. These derivatives also find applications in producing heat-resistant polymers, products with fluorescent properties, and ionic liquids used across biotechnology, energy, and applied sciences (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Eco-friendly Synthesis and Environmental Applications

Research into eco-friendly synthesis methods for triazine derivatives, including 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, highlights the growing importance of sustainable chemical processes. These compounds are well-documented in literature for their diverse applications, underscoring their significance in environmental science and green chemistry practices (Rani & Kumari, 2020).

High Energy Density Materials

The research on high-nitrogen azine energetic compounds, including triazine derivatives, illustrates their application in developing advanced materials with high energy density. These materials are pivotal in propellants, mixed explosives, and gas generators, showcasing the broad potential of triazine-based compounds in the field of energetic materials (Yongjin & Shuhong, 2019).

Safety And Hazards

Diazinon has potential toxicity to humans and other animals . Routes of contact for Diazinon include breathing it, consuming it, or contact with skin . The negative health effects when in contact with Diazinon includes eye watering, drool or runny nose, not having any appetite, throwing up, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis .

properties

IUPAC Name

4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXYDLJFFPKKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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